Vamidothion-d6 chemical properties and structure
Vamidothion-d6 chemical properties and structure
Technical Whitepaper: Vamidothion-d6 Advanced Characterization and Application as an Internal Standard in Residue Analysis
Part 1: Introduction & Compound Identity
Vamidothion-d6 is the stable isotope-labeled analog of Vamidothion, a systemic organophosphate insecticide and acaricide. In modern analytical chemistry, specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Vamidothion-d6 serves as the "Gold Standard" Internal Standard (IS).
Its primary utility lies in Isotope Dilution Mass Spectrometry (IDMS) . By introducing a known quantity of Vamidothion-d6 into a sample prior to extraction, analysts can compensate for matrix effects (signal suppression/enhancement) and recovery losses, as the physicochemical behavior of the deuterated analog mirrors the target analyte almost perfectly, while remaining mass-resolvable.
Chemical Identity Table
| Feature | Vamidothion (Parent) | Vamidothion-d6 (Surrogate) |
| CAS Number | 2275-23-2 | 2275-23-2 (labeled) |
| Molecular Formula | ||
| Molecular Weight | 287.34 g/mol | 293.37 g/mol |
| Isotopic Shift | N/A | +6.03 Da |
| Label Position | N/A | |
| IUPAC Name |
Part 2: Structural Characterization
The structural integrity of Vamidothion-d6 is defined by the substitution of six hydrogen atoms with deuterium on the two methoxy groups attached to the phosphorus atom. This specific labeling position is chosen because the P-O-C bond is stable under standard extraction conditions, preventing deuterium exchange with the solvent (unlike acidic protons on amide nitrogens).
Structural Diagram (Graphviz)
Figure 1: Structural schematic of Vamidothion-d6 highlighting the deuterated methoxy groups responsible for the mass shift.
Part 3: Physicochemical Properties
Understanding the physicochemical profile is critical for method development. While the "d6" analog is chemically equivalent to the parent, slight variations in retention time (the Deuterium Isotope Effect) can occur in high-resolution chromatography.
| Property | Value / Description | Impact on Analysis |
| Solubility | High in Water (4 kg/L ), Acetonitrile, Methanol. | Compatible with Reversed-Phase LC and QuEChERS extraction. |
| Log Kow | 0.12 to -0.54 (pH dependent) | Highly polar; elutes early on C18 columns. Requires careful gradient optimization to avoid co-elution with matrix salts. |
| pKa | Non-ionizable phosphate core; Amide side chain. | pH adjustment (e.g., formic acid) improves ionization efficiency in ESI+. |
| Vapor Pressure | Negligible ( | Not suitable for GC without derivatization; LC-MS is the mandatory method. |
| Stability | Hydrolyzes in strong alkali (pH > 9). | Critical: Avoid alkaline extraction conditions. Use buffered QuEChERS (Citrate/Acetate). |
Part 4: Analytical Application (LC-MS/MS Protocol)
The following protocol outlines a Self-Validating System for quantifying Vamidothion residues in food matrices (e.g., apples, cereals) using Vamidothion-d6.
The Mechanism of Quantification (IDMS)
In this workflow, Vamidothion-d6 acts as a surrogate. Any loss of analyte during the extraction (e.g., due to adsorption to PSA sorbent) is mirrored by the d6-standard. The ratio of Analyte Area to Internal Standard Area remains constant, correcting the final result.[1]
Experimental Workflow (QuEChERS)
Figure 2: QuEChERS extraction workflow emphasizing the early introduction of the Internal Standard.
LC-MS/MS Parameters
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Ionization: Electrospray Positive (ESI+)
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Column: C18 (e.g., Zorbax Eclipse Plus), 1.8 µm.
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Mobile Phase:
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A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
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B: Methanol + 0.1% Formic Acid.
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MRM Transitions (Multiple Reaction Monitoring):
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Purpose |
| Vamidothion | 288.1 | 146.1 | Quantifier |
| Vamidothion | 288.1 | 118.0 | Qualifier |
| Vamidothion-d6 | 294.1 | 146.1 | Internal Standard |
Note on Transitions: The fragment at m/z 146 corresponds to the side chain cleavage. Since the deuterium label is on the phosphate methoxy groups (which are lost or form a neutral loss), the product ion often remains at 146, or shifts if the phosphate moiety is retained. Always verify the d6 product ion spectrum experimentally.
Part 5: Safety, Stability & Handling
Expert Insight: Vamidothion is a potent Acetylcholinesterase (AChE) inhibitor. Even in deuterated standard form, it must be treated as highly toxic.
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Mechanism of Toxicity: Vamidothion phosphorylates the serine hydroxyl group in the active site of AChE, preventing the breakdown of acetylcholine. This leads to synaptic saturation and cholinergic crisis.
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Storage:
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Temperature: -20°C (Long term).
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Solvent: Store stock solutions in Acetonitrile rather than Methanol to prevent transesterification over long periods.
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Hygroscopicity: The compound is hygroscopic; allow vials to reach room temperature before opening to prevent condensation.
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References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 560193, Vamidothion. Retrieved from [Link]
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EU Reference Laboratories for Residues of Pesticides. Analytical method for Vamidothion using LC-MS/MS. Retrieved from [Link]
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Food and Agriculture Organization (FAO). Vamidothion: Toxicological Evaluations and Residue Limits. Retrieved from [Link]
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Agilent Technologies (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM.[2] Retrieved from [Link]
